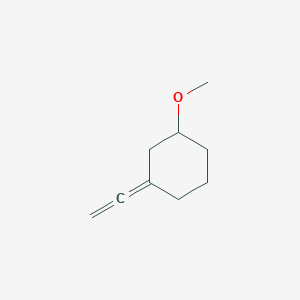
1-Ethenylidene-3-methoxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenylidene-3-methoxycyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an ethenylidene group (a vinylidene group) and a methoxy group attached to a cyclohexane ring. The molecular formula for this compound is C9H14O.
Preparation Methods
The synthesis of 1-Ethenylidene-3-methoxycyclohexane can be achieved through various synthetic routes. One common method involves the dehydrogenation of 1-methoxycyclohexane in the presence of a suitable catalyst. Another approach is the reaction of 1-methoxycyclohexane with a strong base, such as sodium methoxide, under reflux conditions . Industrial production methods may involve the use of Lewis acids as catalysts to facilitate the dehydrogenation process .
Chemical Reactions Analysis
1-Ethenylidene-3-methoxycyclohexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethenylidene-3-methoxycyclohexane has various applications in scientific research:
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethenylidene-3-methoxycyclohexane involves its interaction with molecular targets through its functional groups. The ethenylidene group can participate in electrophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
1-Ethenylidene-3-methoxycyclohexane can be compared with other similar compounds, such as:
1-Methoxycyclohexane: Lacks the ethenylidene group and has different reactivity.
Ethylidenecyclohexane: Similar structure but without the methoxy group.
Cyclohexane: The parent compound with no substituents.
The uniqueness of this compound lies in the presence of both the ethenylidene and methoxy groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
114377-53-6 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-3-8-5-4-6-9(7-8)10-2/h9H,1,4-7H2,2H3 |
InChI Key |
OLGZXZRMLMZLCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(=C=C)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)
![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
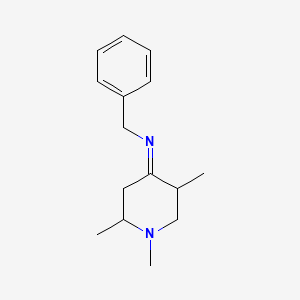
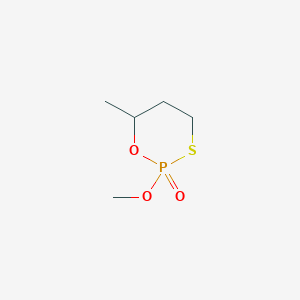


![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
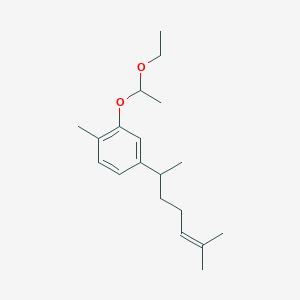
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)
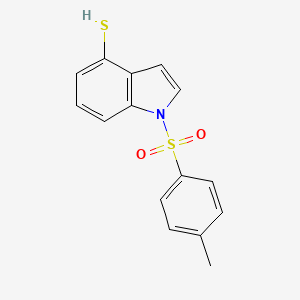
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)

